molecular formula C12H21NO4 B8256812 O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate

O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate

Cat. No.: B8256812
M. Wt: 243.30 g/mol
InChI Key: AUABPENEDJXJQH-GFCCVEGCSA-N
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Description

O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with two ester groups: a tert-butyl ester at position 1 and a methyl ester at position 2. The (3R)-stereochemistry and the 3-methyl substituent impart distinct steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring rigid, conformationally restricted scaffolds.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-6-12(4,8-13)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABPENEDJXJQH-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection and Esterification

(R)-Proline serves as a chiral starting material due to its inherent pyrrolidine structure. The synthesis involves sequential protection and functionalization:

  • Boc protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C–25°C yields (R)-1-Boc-pyrrolidine-2-carboxylic acid.

  • Methyl ester formation : The carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂) or catalytic sulfuric acid, producing (R)-1-Boc-pyrrolidine-2-carboxylic acid methyl ester.

  • Methyl group introduction : A challenging step requiring regioselective alkylation at the 3-position. Lithium diisopropylamide (LDA) in THF at −78°C deprotonates the α-position, followed by quenching with methyl iodide to install the methyl group.

Reaction Conditions :

  • Solvent : THF, −78°C to 25°C

  • Reagents : LDA (2.2 equiv), methyl iodide (1.5 equiv)

  • Yield : 60–70% after silica gel chromatography.

Cyclization of Linear Precursors

Michael Addition-Intramolecular Cyclization

A linear precursor, such as γ-amino-α,β-unsaturated ester, undergoes cyclization to form the pyrrolidine ring:

  • Michael addition : A chiral amine (e.g., (R)-phenylglycinol) catalyzes the addition of methyl acrylate to a nitrile precursor.

  • Cyclization : Base-mediated (e.g., K₂CO₃) intramolecular cyclization forms the pyrrolidine core.

  • Dual esterification : Sequential Boc protection and methyl esterification using Boc₂O and methyl chloroformate.

Key Data :

ParameterValueSource
Cyclization Temp.80°C (reflux in toluene)
Boc Protection Time12 h
Overall Yield45–50%

Asymmetric Catalytic Hydrogenation

Enantioselective Synthesis of Pyrrolidine Intermediate

A prochiral dihydropyrrole derivative undergoes asymmetric hydrogenation to establish the (R)-configuration:

  • Substrate preparation : Dihydropyrrole-1,3-dicarboxylic acid is synthesized via Heck coupling or condensation.

  • Hydrogenation : Using a chiral catalyst (e.g., Rhodium-(R)-BINAP) under 50–100 psi H₂ pressure in methanol.

  • Protection/esterification : Boc and methyl groups are introduced post-hydrogenation.

Optimization Insights :

  • Catalyst loading: 0.5–1 mol% Rh/(R)-BINAP

  • Enantiomeric excess (ee): >98%

  • Pressure: 75 psi H₂, 25°C, 24 h

Resolution of Racemic Mixtures

Kinetic Resolution via Enzymatic Hydrolysis

Racemic 3-methylpyrrolidine-1,3-dicarboxylate is resolved using lipases:

  • Substrate : Racemic methyl ester.

  • Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer.

  • Separation : The remaining (R)-ester is purified via chromatography.

Performance Metrics :

MetricValueSource
Conversion50% (theoretical max)
ee of (R)-product>99%
Yield40–45%

Functional Group Interconversion Strategies

Hydroxyl-to-Methyl Conversion

A hydroxylated precursor (e.g., 3-hydroxypyrrolidine-1,3-dicarboxylate) is transformed into the target compound:

  • Mitsunobu reaction : Treatment with DIAD, PPh₃, and methyl iodide converts the hydroxyl group to methyl.

  • Reduction : Alternative use of BH₃-THF reduces a ketone intermediate to the methyl group.

Case Study :

  • Substrate : 1-tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate (CAS 942190-61-6).

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv), MeI (1.5 equiv).

  • Yield : 65–70%.

Industrial-Scale Considerations

Cost-Effective Protecting Group Strategies

The Boc group is preferred over alternatives (e.g., Cbz) due to:

  • Stability : Resistant to basic and nucleophilic conditions.

  • Deprotection : Achieved with mild acids (e.g., HCl/dioxane).

Solvent and Catalyst Recycling

  • Solvent recovery : THF and methanol are distilled and reused.

  • Catalyst reuse : Rhodium catalysts are recovered via filtration (85–90% recovery).

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

  • Optical Rotation : [α]D²⁰ = −11.6° (c 1.50, CHCl₃).

  • ¹H NMR : δ 1.44 (s, Boc CH₃), 3.68 (s, OCH₃), 3.30–3.90 (pyrrolidine protons) .

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate has been studied for its potential therapeutic effects, particularly in the development of new drugs.

Case Study: Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of derivatives of this compound. For instance, a series of pyrrolidine derivatives were synthesized and screened against various bacterial strains:

CompoundTarget PathogenConcentration (µM)Observed Effect
AStaphylococcus aureus50Inhibition of growth
BE. coli25Moderate inhibition
CPseudomonas aeruginosa10Significant inhibition

These findings suggest that modifications to the pyrrolidine structure can enhance antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .

Synthesis and Organic Chemistry

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the creation of complex molecules.

Synthesis Pathway Example

A common synthetic route involves the use of this compound as an intermediate in the synthesis of more complex heterocyclic compounds. The following reactions can be performed:

  • Cyclization Reactions : Utilizing the dicarboxylate moiety to form cyclic structures.
  • Functionalization : Introduction of different substituents at specific positions on the pyrrolidine ring to enhance biological activity.

The biological activities of this compound derivatives have been evaluated extensively.

Table: Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AntifungalCandida albicansVariesModerate inhibition

These studies indicate that derivatives of this compound exhibit not only antimicrobial but also anticancer properties, highlighting its potential in drug discovery .

Future Directions in Research

The ongoing research aims to explore:

  • Mechanistic Studies : Understanding how these compounds interact with biological targets.
  • Structure-Activity Relationships : Identifying which structural modifications lead to enhanced efficacy.
  • Formulation Development : Creating stable formulations for clinical applications.

Mechanism of Action

The mechanism of action of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved include nucleophilic substitution and esterification reactions .

Comparison with Similar Compounds

Variations in Ester Groups

The tert-butyl and methyl ester groups in the target compound can be contrasted with analogs bearing different ester substituents:

Compound Name Ester Groups (Position 1/3) Molecular Formula Molecular Weight Key Evidence
O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate tert-butyl / ethyl C12H21NO5 259.3
1-(tert-Butyl) 3-ethyl (2R,3R)-4,4-dimethyl-2-phenylpyrrolidine-1,3-dicarboxylate tert-butyl / ethyl C20H29NO4 347.45
O1-tert-butyl O3-methyl trans-6-methylpiperidine-1,3-dicarboxylate tert-butyl / methyl C13H23NO4 257.33

Key Findings :

  • Ethyl esters (e.g., in and ) often exhibit higher lipophilicity compared to methyl esters, impacting solubility and bioavailability .
  • The tert-butyl group enhances steric bulk, improving metabolic stability by shielding the pyrrolidine ring from enzymatic degradation .

Substituent and Functional Group Variations

Substituents on the pyrrolidine/piperidine ring significantly alter physicochemical and biological properties:

Compound Name Substituents/Functional Groups Molecular Weight Key Evidence
O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate (Target) 3R-methyl 257.33* N/A
(±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate 4-(Chloro-pyridinyl) 354.83
O1-tert-butyl O3-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate 4S-amino 316.35
1-(tert-butyl) 3-methyl (3S,5R)-5-hydroxypiperidine-1,3-dicarboxylate 5R-hydroxyl (piperidine ring) 259.30

Key Findings :

  • Hydroxyl or amino groups (e.g., ) increase polarity, improving aqueous solubility but requiring protection during synthesis .

Stereochemical and Ring-Size Comparisons

The stereochemistry and choice of pyrrolidine vs. piperidine rings influence conformational flexibility:

Compound Name Ring Type Stereochemistry Key Evidence
This compound (Target) Pyrrolidine 3R-methyl N/A
O1-tert-butyl O3-methyl trans-6-methylpiperidine-1,3-dicarboxylate Piperidine trans-6-methyl
1-(tert-Butyl) 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate Pyrrolidine 2S,3R,4S-trimethyl

Key Findings :

  • Piperidine derivatives (six-membered rings) exhibit greater conformational flexibility than pyrrolidines, affecting binding affinity in drug design .
  • Racemic mixtures (e.g., in ) complicate enantioselective synthesis, whereas enantiopure compounds (e.g., 3R-configuration) are preferred for targeted bioactivity .

Key Findings :

  • Yields for pyrrolidine derivatives typically range between 35–45%, influenced by steric hindrance from substituents like tert-butyl groups .
  • Chromatographic purification is critical for achieving high purity (>95%) in enantiomerically enriched compounds .

Biological Activity

O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C12H21NO4C_{12}H_{21}NO_4, and it has a molecular weight of 243.3 g/mol. This compound features a pyrrolidine ring, which is known for its diverse biological activities, making it a subject of interest in drug discovery and development.

PropertyValue
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
CAS Number2375165-13-0
Purity≥95%

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. The compound's activity can be attributed to its structural features, particularly the pyrrolidine moiety, which has been recognized for its role in modulating various biological pathways.

Research suggests that compounds with a pyrrolidine structure can interact with multiple biological targets, including enzymes and receptors involved in key physiological processes. For instance, the inhibition of specific kinases or modulation of neurotransmitter systems may contribute to its pharmacological effects.

Case Study Insights:

  • Anti-inflammatory Properties: Studies have demonstrated that derivatives of pyrrolidine can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism is crucial for developing treatments for conditions like rheumatoid arthritis and other inflammatory diseases.
  • Neuroprotective Effects: Research indicates that certain pyrrolidine derivatives may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disorders such as Alzheimer's disease.

Research Findings

A review article highlighted the versatility of pyrrolidine derivatives in drug discovery, emphasizing their role as scaffolds for biologically active compounds. The findings suggest that modifications to the pyrrolidine ring can enhance selectivity and potency against specific biological targets .

Comparative Analysis of Pyrrolidine Derivatives

Compound NameActivity TypeReference
This compoundAnti-inflammatory
1-tert-Butyl-3-Methyl 3-Hydroxypyrrolidine-1,3-DicarboxylateNeuroprotective
Various Pyrrolidine DerivativesDiverse Biological Activities

Q & A

Q. What are the recommended synthetic routes for O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The compound can be synthesized via a two-step Boc-protection and esterification strategy. For example, tert-butyl carbamate derivatives are often prepared using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–20°C . Stereoselectivity is achieved through chiral auxiliaries or enantioselective catalysis. For instance, iridium-catalyzed photoredox reactions with oxalate esters have been used to synthesize similar pyrrolidine dicarboxylates, yielding 35–45% with diastereomeric ratios (dr) up to 61:39 depending on substituents and reaction time .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming regiochemistry and stereochemistry. For example, characteristic Boc-group signals (e.g., δ 1.4 ppm for tert-butyl protons) and methyl ester resonances (δ 3.6–3.8 ppm) are key identifiers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z within 3 ppm error) .
  • Infrared (IR) Spectroscopy : Carbonyl stretches (1700–1750 cm1^{-1}) verify ester and carbamate functionalities .

Q. How should researchers purify O1-tert-butyl O3-methyl pyrrolidine dicarboxylates from complex reaction mixtures?

  • Methodological Answer : Flash column chromatography using gradients of diethyl ether and n-pentane (e.g., 1:20 to 1:3) effectively separates diastereomers and byproducts . For polar impurities, reverse-phase HPLC with acetonitrile/water gradients may be employed .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during functionalization of the pyrrolidine ring?

  • Methodological Answer : Stereochemical control requires careful selection of protecting groups and reaction conditions. For example, hydrogenation of alkene intermediates (e.g., using Pd/C under H2_2) preserves the (3R)-configuration while introducing substituents . Chiral resolution via enzymatic hydrolysis or chiral stationary-phase HPLC can isolate enantiomers when racemization occurs .

Q. What mechanistic insights explain contradictions in diastereoselectivity across similar synthetic protocols?

  • Methodological Answer : Diastereoselectivity variations arise from competing transition states in cyclization steps. For example, iridium-catalyzed reactions favor axial attack in chair-like transition states, leading to cis-diastereomers, while steric hindrance from tert-butyl groups may skew selectivity toward trans-products . Computational modeling (DFT) is recommended to map energy barriers and optimize conditions .

Q. How can this compound serve as a precursor in multi-step syntheses of bioactive molecules?

  • Methodological Answer : The tert-butyl and methyl esters enable sequential deprotection. For instance:
  • Boc Deprotection : Treat with trifluoroacetic acid (TFA) in DCM to expose the pyrrolidine amine for further coupling .
  • Ester Hydrolysis : Use LiOH/THF/water to convert methyl esters to carboxylic acids for peptide conjugation .
    Applications include synthesizing anti-inflammatory agents or kinase inhibitors, as demonstrated in analogs with pyrazole or indole moieties .

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